molecular formula C8H8BrFO2 B2771369 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene CAS No. 1504591-16-5

1-Bromo-3-fluoro-5-(methoxymethoxy)benzene

Cat. No.: B2771369
CAS No.: 1504591-16-5
M. Wt: 235.052
InChI Key: FKGZBHJTLGPNSS-UHFFFAOYSA-N
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Description

Significance of Aryl Halides as Synthetic Building Blocks

Aryl halides, which are aromatic compounds containing one or more halogen atoms directly bonded to an aromatic ring, are indispensable building blocks in modern organic chemistry. chemicalbook.com Their utility stems from the unique electronic properties and reactivity of the carbon-halogen bond, which can be selectively activated to form new bonds, providing a powerful platform for molecular construction.

The reactivity of aryl halides is rich and varied, making them suitable for a wide range of chemical transformations. A cornerstone of their application lies in transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination have revolutionized the synthesis of biaryls, substituted alkenes, alkynes, and anilines, respectively. In these reactions, the carbon-halogen bond of the aryl halide undergoes oxidative addition to a low-valent transition metal catalyst (typically palladium), initiating a catalytic cycle that culminates in the formation of a new carbon-carbon or carbon-heteroatom bond.

The nature of the halogen atom (I, Br, Cl, F) significantly influences the reactivity of the aryl halide, with the bond strength increasing and the reactivity in oxidative addition generally decreasing from iodine to fluorine. This differential reactivity allows for selective transformations in polyhalogenated aromatic compounds. For instance, a more reactive C-Br bond can often be selectively coupled in the presence of a less reactive C-Cl or C-F bond.

Beyond cross-coupling reactions, aryl halides can also participate in other important transformations. They can be converted into organometallic reagents, such as Grignard reagents (ArMgX) or organolithium compounds (ArLi), which serve as potent nucleophiles for reaction with a variety of electrophiles. Furthermore, under specific conditions, particularly with the presence of strong electron-withdrawing groups on the aromatic ring, aryl halides can undergo nucleophilic aromatic substitution (SNA_r) reactions.

The structural motifs accessible through aryl halide chemistry are prevalent in a vast number of biologically active molecules, including pharmaceuticals and agrochemicals. The ability to efficiently construct complex aromatic and heteroaromatic cores makes aryl halides critical intermediates in the discovery and development of new drugs and crop protection agents.

In the pharmaceutical industry, the synthesis of many drugs relies on the coupling of aryl halides with other molecular fragments. This approach allows for the modular assembly of drug candidates, facilitating the exploration of structure-activity relationships (SAR) by systematically varying the substituents on the aromatic ring. Many blockbuster drugs contain biaryl or arylamine moieties that are often constructed using palladium-catalyzed cross-coupling reactions where an aryl halide is a key starting material.

Similarly, in the field of agrochemicals, a significant number of herbicides, insecticides, and fungicides are complex aromatic compounds. The introduction of specific halogen atoms or halogenated substituents into a molecule can profoundly influence its biological activity, metabolic stability, and environmental persistence. Aryl halides serve as versatile precursors for the synthesis of these agrochemical active ingredients, enabling the fine-tuning of their properties to achieve desired efficacy and safety profiles. The compound 1-bromo-3-fluorobenzene (B1666201), a related precursor, is noted for its utility as an intermediate for medical and agricultural chemicals. google.com

The Role of the Methoxymethoxy (MOM) Protecting Group

In the synthesis of complex organic molecules that possess multiple functional groups, it is often necessary to temporarily mask the reactivity of a particular group to prevent it from interfering with a desired transformation elsewhere in the molecule. This is the role of a protecting group. The methoxymethoxy (MOM) group is a widely used protecting group specifically for hydroxyl (-OH) functionalities.

The hydroxyl group is one of the most common and reactive functional groups in organic chemistry. Its acidic proton and nucleophilic oxygen can participate in a wide range of reactions. The MOM group effectively masks this reactivity by converting the alcohol into a methoxymethyl ether (R-O-CH₂-O-CH₃). This transformation is typically achieved by treating the alcohol with chloromethyl methyl ether (MOM-Cl) or dimethoxymethane (B151124) in the presence of a base.

Once protected as a MOM ether, the hydroxyl group is inert to a variety of reaction conditions under which an unprotected alcohol would react. This includes reactions involving organometallic reagents (Grignard, organolithium), strong bases, many oxidizing and reducing agents, and nucleophiles. The stability of the MOM group under these conditions allows for selective chemical manipulations at other sites of a complex molecule.

The removal of the MOM group, or deprotection, is typically accomplished under acidic conditions. The acetal (B89532) functionality of the MOM ether is susceptible to hydrolysis in the presence of acids, regenerating the original hydroxyl group. This sensitivity to acid allows for its removal without affecting other protecting groups that are stable to acid but labile to other conditions.

In the synthesis of highly complex molecules, such as natural products, it is common to have multiple functional groups that require protection. An ideal scenario is to use a set of "orthogonal" protecting groups. Orthogonal protecting groups are those that can be removed under distinct and mutually exclusive conditions. This allows for the selective deprotection of one functional group while others remain protected.

The MOM group plays a key role in such orthogonal protection strategies. For example, a molecule might contain two different alcohol groups, one protected as a MOM ether (acid-labile) and the other as a silyl (B83357) ether (e.g., TBDMS, which is fluoride-labile). The chemist can then selectively deprotect the silyl ether using a fluoride (B91410) source, perform a reaction on the newly revealed hydroxyl group, and then, in a subsequent step, remove the MOM group under acidic conditions to unmask the second hydroxyl group. This level of control is essential for the efficient and high-yielding synthesis of intricate molecular architectures. The ability to selectively functionalize different parts of a molecule at will is a cornerstone of modern synthetic strategy.

Contextualization of 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene within Contemporary Synthetic Challenges

The compound this compound is a prime example of a multi-functional synthetic building block designed to address contemporary challenges in organic synthesis. Its structure incorporates several key features that make it a valuable intermediate for the construction of complex, highly substituted aromatic compounds.

The synthesis of this specific compound would logically start from 3-bromo-5-fluorophenol (B1288921). The phenolic hydroxyl group, being reactive, would be protected using a standard protocol for MOM group installation, such as reaction with chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This would yield the target molecule, this compound.

The strategic importance of this molecule lies in the distinct reactivity of its functional groups:

The Bromo Group: The carbon-bromine bond is the primary site for transition metal-catalyzed cross-coupling reactions. It can be readily activated by palladium catalysts to participate in Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other coupling reactions, allowing for the introduction of a wide variety of substituents at this position. The reactivity of the C-Br bond is significantly higher than that of the C-F bond in such reactions.

The Fluoro Group: The carbon-fluorine bond is generally much less reactive in cross-coupling reactions compared to the C-Br bond. This allows the fluorine atom to be carried through synthetic steps that modify the bromo-substituted position. However, the strong electronegativity of fluorine significantly influences the electronic properties of the benzene (B151609) ring, affecting its reactivity and the properties of the final product. In some advanced synthetic applications, the C-F bond can also be activated for specific transformations.

The MOM-protected Hydroxyl Group: The methoxymethoxy group serves as a masked phenol (B47542). It remains stable during the anticipated cross-coupling reactions at the bromo position. At a later stage in the synthesis, the MOM group can be removed under acidic conditions to reveal the free hydroxyl group. This phenol can then be used for further functionalization, such as etherification, esterification, or as a directing group for subsequent aromatic substitutions.

This combination of a reactive site for coupling (Br), a largely inert but electronically influential group (F), and a protected functional group (OMOM) makes this compound a highly versatile platform. A synthetic chemist can, for example, perform a Suzuki coupling at the bromine position, then deprotect the MOM group to reveal the phenol, and subsequently perform an etherification on the phenol. This allows for the controlled, stepwise construction of a 1,3,5-trisubstituted benzene ring with three different functionalities, a common challenge in the synthesis of pharmaceuticals and other advanced materials. The differential reactivity of the halogens and the presence of the protected hydroxyl group provide a clear and logical pathway for the regioselective elaboration of the aromatic core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-fluoro-5-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGZBHJTLGPNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 3 Fluoro 5 Methoxymethoxy Benzene

Approaches to Aryl Halogenation

Achieving the correct 1,3,5-substitution pattern with bromo, fluoro, and hydroxyl (or a precursor) groups requires careful consideration of the directing effects of the substituents and the regioselectivity of the halogenation reactions.

The introduction of a bromine atom at a specific position on a fluorinated benzene (B151609) ring is a critical step. The fluorine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. To achieve the desired meta-relationship between the fluorine and bromine atoms, the synthesis often starts with a precursor that already has the 1,3,5-pattern.

One common precursor is 1,3,5-trifluorobenzene (B1201519) or, more strategically, 1-bromo-3,5-difluorobenzene (B42898). The direct bromination of m-difluorobenzene is not selective for the 5-position and primarily yields 1-bromo-2,4-difluorobenzene. google.com Therefore, indirect methods are necessary to obtain the 1-bromo-3,5-difluoro isomer, which can then be converted to the desired phenol (B47542).

Due to the high activity of phenols, direct bromination often leads to over-bromination, producing mixtures of mono- and multi-brominated products. semanticscholar.org Therefore, regioselective mono-bromination techniques are essential. Various methods have been developed to improve para-selectivity in the bromination of activated aromatic rings like phenols, often employing specific brominating agents or catalysts such as zeolites or tetraalkylammonium tribromides. nih.govgoogle.commdpi.com For a 3-fluorophenol (B1196323) intermediate, the hydroxyl group would be the dominant activating and directing group, favoring bromination at the positions ortho and para to it.

Table 1: Methods for Regioselective Bromination of Aromatic Compounds

Brominating Agent Catalyst / Conditions Substrate Type Selectivity Reference
Bromine (Br₂) Zeolite HY or HM / Lewis Acid Fluorobenzene High para-selectivity google.com
N-bromosuccinimide (NBS) Silica (B1680970) gel Aromatic compounds Good regioselectivity nih.gov
KBr ZnAl–BrO₃⁻ Phenols High regioselectivity for mono-bromination semanticscholar.org

The introduction of fluorine onto the aromatic ring is often accomplished early in the synthetic sequence. A robust and widely used method for the site-specific introduction of a halogen is the Sandmeyer reaction. This process involves the diazotization of an aromatic amine followed by reaction with a copper(I) halide.

For instance, the synthesis of 1-bromo-3,5-difluorobenzene can be achieved with high yield by starting from 3,5-difluoroaniline. google.comgoogle.com The aniline (B41778) is converted to its diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of hydrobromic acid (HBr). The subsequent treatment of this diazonium salt with copper(I) bromide (CuBr) replaces the diazo group with a bromine atom, yielding the target 1-bromo-3,5-difluorobenzene. google.com This method is often preferred over multi-step routes that start from other isomers like 2,4-difluoroaniline, which require an additional deamination step. google.com

Strategies for Introduction and Protection of Hydroxyl Functionality

With the halogen substituents in place, the next phase of the synthesis focuses on introducing the hydroxyl group and then protecting it to prevent unwanted reactions in subsequent steps.

The central intermediate for the final step is 3-bromo-5-fluorophenol (B1288921). ossila.comchemimpex.com This compound can be synthesized from 1-bromo-3,5-difluorobenzene. The conversion of an aryl fluoride (B91410) to a phenol can be challenging, but methods exist for the nucleophilic substitution of an activated aryl halide.

A more common approach involves the conversion of 1-bromo-3,5-difluorobenzene to 3,5-difluorophenol (B1294556), which can then be selectively brominated. The synthesis of 3,5-difluorophenol from 1-bromo-3,5-difluorobenzene can be achieved through a one-pot reaction under the action of an alkali. google.com Another method proceeds via a boronic acid intermediate; 1-bromo-3,5-difluorobenzene is reacted with n-butyllithium followed by boric acid to form 3,5-difluorophenylboronic acid, which is then oxidized to 3,5-difluorophenol. patsnap.com Once 3,5-difluorophenol is obtained, it can be regioselectively brominated at the position between the two fluorine atoms (C1) due to the strong directing effect of the hydroxyl group.

Table 2: Synthesis of 3,5-Disubstituted Phenols from 1-Bromo-3,5-difluorobenzene

Intermediate Reagents Conditions Product Yield Reference
3,5-Difluorophenylboronic acid 1. n-BuLi, THF2. Boric Acid -70°C to RT 3,5-Difluorophenylboronic acid 78.5% patsnap.com
3,5-Difluorophenylboronic acid Oxidizing agent, Iodine (catalyst) - 3,5-Difluorophenol - patsnap.com

The hydroxyl group of 3-bromo-5-fluorophenol is reactive and must be protected before it can be used in many further synthetic transformations, such as cross-coupling reactions. The methoxymethyl (MOM) ether is a common and robust protecting group for phenols.

The standard procedure for forming a MOM ether involves the reaction of the phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. nih.gov A typical base used for this transformation is anhydrous potassium carbonate (K₂CO₃) in a solvent like acetone (B3395972). nih.gov The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the electrophilic carbon of MOM-Cl.

Table 3: General Conditions for Methoxymethoxy (MOM) Ether Formation

Phenol Substrate Reagent Base Solvent Conditions Reference
Various substituted phenols Chloromethyl methyl ether (ClCH₂OCH₃) Anhydrous K₂CO₃ Acetone Reflux, 3-6 hours nih.gov

It is important to note that chloromethyl methyl ether is a known carcinogen, which has led to the development of alternative methoxymethylating reagents. However, for many laboratory-scale syntheses, it remains a common reagent.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For the Sandmeyer reaction used to produce 1-bromo-3,5-difluorobenzene from 3,5-difluoroaniline, optimization involves controlling the temperature and stoichiometry. The diazotization is typically carried out at low temperatures (around 0°C) to prevent the premature decomposition of the diazonium salt. google.com Using a 2.5- to 3-fold excess of 48% HBr and an equimolar amount of NaNO₂ has been shown to give high yields, often exceeding 80%. google.comgoogle.com

In the regioselective bromination of fluorinated phenols, the choice of brominating agent and catalyst is crucial for maximizing the yield of the desired mono-brominated product while minimizing side reactions. semanticscholar.org For example, using KBr with an oxidizing agent like ZnAl–BrO₃⁻ under mild temperature conditions (e.g., 35°C) can significantly improve the yield and selectivity. semanticscholar.org The solvent system can also play a role; the addition of a small amount of water to an organic solvent can sometimes increase reaction rates by improving the solubility of bromide salts. semanticscholar.org

For the MOM ether formation , optimization focuses on ensuring complete conversion without side reactions. The choice of base and solvent is important. A relatively weak base like K₂CO₃ is often sufficient for phenols, and a solvent like acetone or DMF allows the reaction to proceed at a reasonable rate at moderate temperatures (room temperature to reflux). nih.gov Reaction time is another parameter to monitor to ensure the reaction goes to completion.

Exploration of Green Chemistry Principles in Synthesis

The synthesis of 1-bromo-3-fluoro-5-(methoxymethoxy)benzene, while not extensively documented with a specific focus on green chemistry, can be analyzed through the lens of established green principles by examining its plausible synthetic pathway. A likely route involves two key stages: the synthesis of the precursor, 3-bromo-5-fluorophenol, and the subsequent protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. The application of green chemistry principles is crucial in mitigating the environmental impact of this process.

A significant area for the application of green chemistry in the synthesis of this compound lies in the selection of reagents for the methoxymethylation of the 3-bromo-5-fluorophenol precursor. Traditionally, chloromethyl methyl ether has been employed for this purpose. However, its classification as a potent carcinogen raises serious safety and environmental concerns, making its use contrary to the principles of green chemistry. google.comwikipedia.org

In response to these hazards, greener alternatives have been developed. These methods often utilize less toxic and more environmentally benign reagents. The use of dimethoxymethane (B151124), catalyzed by a mild acid, presents a safer option for the introduction of the MOM group. google.com This approach avoids the handling of a highly carcinogenic substance, thereby reducing risks to researchers and minimizing environmental contamination. Another alternative is the use of methoxymethyl acetate (B1210297) in the presence of a Lewis acid catalyst like zinc chloride. oocities.org

The choice of solvent and catalyst also plays a pivotal role in the greenness of the synthesis. The ideal scenario involves the use of non-toxic, recyclable solvents and catalysts that can be easily recovered and reused. For instance, the deprotection of MOM ethers, a related process, has been achieved using silica-supported sodium hydrogen sulfate (B86663), a heterogeneous catalyst that is easily filtered off from the reaction mixture. organic-chemistry.org Similar principles can be applied to the protection step, aiming for catalytic systems that are efficient and have a minimal environmental footprint.

The following table summarizes a comparative analysis of traditional versus greener approaches for the methoxymethylation step in the synthesis of this compound:

FeatureTraditional MethodGreener AlternativeGreen Chemistry Principle Addressed
Reagent Chloromethyl methyl etherDimethoxymethane or Methoxymethyl acetateUse of less hazardous chemicals
Catalyst Strong basesMild Lewis acids (e.g., Zinc chloride) or solid acidsUse of catalysts, safer solvents and auxiliaries
Safety Highly carcinogenic reagentReduced toxicity and carcinogenicityInherent safety
Byproducts Potentially hazardous byproductsLess hazardous byproducts (e.g., methanol, acetic acid)Waste prevention

By prioritizing the use of safer reagents like dimethoxymethane or methoxymethyl acetate, employing efficient and recyclable catalysts, and optimizing reaction conditions to reduce waste, the synthesis of this compound can be aligned more closely with the principles of green chemistry.

Reactivity and Transformations of 1 Bromo 3 Fluoro 5 Methoxymethoxy Benzene

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond is the most reactive site on the 1-bromo-3-fluoro-5-(methoxymethoxy)benzene molecule for a variety of cross-coupling reactions. This enhanced reactivity, compared to the carbon-fluorine bond, is attributed to its lower bond dissociation energy, making it more susceptible to oxidative addition by palladium(0) catalysts, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. libretexts.org

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing new carbon-carbon bonds, and the aryl bromide moiety of the title compound is an excellent electrophilic partner for these transformations. The chemoselectivity for the C-Br bond over the much stronger C-F bond is a well-established principle in palladium catalysis.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, the reaction is expected to proceed selectively at the bromine position.

Research on analogous compounds, such as 1-bromo-3-fluorobenzene (B1666201), demonstrates the feasibility of this selective transformation. For instance, the coupling of 1-bromo-3-fluorobenzene with 4-fluorophenylboronic acid has been successfully achieved using a heterogeneous catalyst system of palladium nanoparticles supported on COOH-modified graphene. ugr.es This highlights the robustness of the Suzuki-Miyaura reaction in selectively activating the C-Br bond while leaving the C-F bond intact. The reaction conditions are typically mild and tolerant of various functional groups, including the MOM ether present in the title compound. nih.gov

Aryl HalideBoronic AcidCatalystBaseSolventTemp. (°C)Yield (%)Ref.
1-Bromo-3-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃Dioxane/H₂O100>95 ugr.es
1-Bromo-3-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃Dioxane/H₂O100>95 ugr.es

This table presents data for the analogous compound 1-bromo-3-fluorobenzene to illustrate the expected reactivity.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes and mediated by a base. researchgate.net This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes. rsc.org

In the context of this compound, the Sonogashira reaction would selectively occur at the C-Br bond. The reactivity of aryl halides in this coupling follows the order I > Br > Cl >> F, ensuring that the aryl fluoride (B91410) moiety remains unreacted under standard conditions. researchgate.net Studies on various aryl bromides show that catalysts like PdCl₂(PPh₃)₂ in combination with a copper(I) co-catalyst are effective. beilstein-journals.orgresearchgate.net The reaction is generally carried out in an amine solvent, which also acts as the base, or with an inorganic base like potassium carbonate in a polar aprotic solvent.

Aryl HalideAlkynePd-CatalystCu-CatalystBaseSolventTemp. (°C)Yield (%)
BromobenzenePhenylacetyleneNi(acac)₂ / (Ph₂P)₂pyCuIEt₃NDMF100Good to Excellent
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂--[TBP][4EtOV]5588

This table presents data for analogous aryl halides to illustrate the general conditions and expected reactivity for Sonogashira coupling.

The Negishi and Stille couplings provide alternative powerful methods for C-C bond formation, again leveraging the preferential reactivity of the C-Br bond.

The Negishi coupling involves the reaction of an aryl halide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org A significant advantage of this method is the high reactivity of organozinc compounds, which often allows for milder reaction conditions. The reaction demonstrates broad scope and functional group tolerance. organic-chemistry.org For this compound, coupling with various alkyl-, alkenyl-, or arylzinc reagents would selectively yield the corresponding 3-fluoro-5-(methoxymethoxy) substituted products.

The Stille coupling utilizes an organotin reagent (stannane) to couple with an aryl halide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org Organostannanes are stable, tolerant of many functional groups, and are not sensitive to moisture or air, although their toxicity is a drawback. nih.govnih.gov The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the product. wikipedia.org This methodology offers a reliable route for introducing a wide variety of organic fragments at the bromine position of the title compound.

Coupling TypeAryl HalideCoupling PartnerCatalystSolventTemp.Yield
NegishiAryl BromideOrganozinc ReagentPd(OAc)₂ / S-PhosTHFRoom Temp.High
StilleAryl BromideOrganostannanePd(PPh₃)₄TolueneRefluxGood

This table outlines general conditions for Negishi and Stille couplings based on standard procedures for aryl bromides.

Nucleophilic Aromatic Substitution (SNAr) Pathways at Bromine

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. beilstein-journals.org This mechanism is favored when the aromatic ring is activated by strong electron-withdrawing groups (such as nitro groups) located ortho or para to the leaving group. libretexts.org

For this compound, SNAr at the bromine position is generally disfavored. The substituents (F and O-MOM) are not sufficiently electron-withdrawing to activate the ring for nucleophilic attack, especially compared to nitro groups. Furthermore, in SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The leaving group ability (halide anion departure) is in the second, faster step. Consequently, the reactivity order is often F > Cl > Br > I, because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more electrophilic and stabilizing the negative charge of the intermediate through its inductive effect. nih.gov Therefore, under conditions that might force an SNAr reaction, the fluorine atom would be the preferred leaving group over bromine.

Reactivity of the Aryl Fluorine Moiety

The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides significantly less reactive than other aryl halides in many catalytic processes, particularly those involving oxidative addition. This low reactivity makes the C-F bond a reliable spectator in the cross-coupling reactions discussed above.

However, the high electronegativity of fluorine makes the attached carbon atom electron-deficient and can render the C-F bond susceptible to cleavage via nucleophilic aromatic substitution (SNAr), provided the aromatic ring is sufficiently activated by other electron-withdrawing groups. nih.gov In this compound, the methoxy-based group is electron-donating by resonance, and the bromine atom has a weak deactivating effect. Without strong activating groups (e.g., -NO₂) ortho or para to the fluorine, SNAr reactions are highly unlikely to occur under standard conditions.

Should the molecule be modified to include strong electron-withdrawing groups, the C-F bond would become the primary site for nucleophilic attack over the C-Br bond. For example, in p-fluoronitrobenzene, the fluorine is more readily displaced by nucleophiles than bromine is in p-bromonitrobenzene. nih.gov This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive effect of the fluorine atom. nih.gov

Competitive and Orthogonal Reactivity Studies with Bromine

The presence of two different halogen atoms on the benzene (B151609) ring of analogous compounds, such as 1-bromo-3-chloro-5-iodobenzene, introduces differential reactivity that can be exploited for sequential and site-selective chemical modifications. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. This hierarchy allows for selective reactions at the more reactive carbon-halogen bond. In the context of this compound, the carbon-bromine bond is weaker than the carbon-fluorine bond, making it more susceptible to reactions like palladium-catalyzed cross-coupling. This difference in reactivity allows for orthogonal functionalization, where the C-Br bond can be selectively reacted while leaving the C-F bond intact for subsequent transformations.

For instance, in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving similar bromo-chloro-aromatic compounds, the palladium catalyst preferentially reacts with the C-Br bond. This chemoselectivity is a cornerstone for the synthesis of complex, polysubstituted aromatic compounds.

Activated SNAr Reactions at Fluorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. chemistrysteps.com In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. The generally accepted mechanism involves a two-step addition-elimination process, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The leaving group then departs, restoring the aromaticity of the ring. youtube.com

For SNAr reactions to occur, the aromatic ring typically needs to have an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize the anionic intermediate. libretexts.org The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is the opposite of their bond strengths. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. masterorganicchemistry.comyoutube.com

In the case of this compound, the fluorine atom can act as a leaving group in SNAr reactions, especially when a strong nucleophile is used. The synthesis of the related compound 1-bromo-3-chloro-5-methoxybenzene (B65169) from 1-bromo-3-chloro-5-fluorobenzene (B1273174) via reaction with sodium methoxide (B1231860) exemplifies this reactivity, where the more reactive fluorine atom is displaced by the methoxy (B1213986) group.

Chemical Stability and Transformations of the Methoxymethoxy (MOM) Ether

The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions due to its stability under a variety of reaction conditions and the availability of selective deprotection methods. organic-chemistry.org

Compatibility with Diverse Reaction Conditions

The MOM ether is known to be stable under a wide range of conditions, including those involving strong bases, nucleophiles, and some reducing and oxidizing agents. organic-chemistry.org For example, it is compatible with reagents such as LDA, triethylamine, pyridine, t-BuOK, organolithium compounds, Grignard reagents, and cuprates. It also withstands reductions with H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, and NaBH₄, as well as oxidations with KMnO₄, OsO₄, CrO₃/Py, and various peroxy acids. organic-chemistry.org This broad compatibility allows for extensive modifications of other parts of the molecule while the hydroxyl group remains protected. Recent studies have also shown the compatibility of MOM groups in copper-mediated C-H sulfonylation reactions of indoles. acs.org

Selective Deprotection Methodologies

A key advantage of the MOM protecting group is the ability to remove it under specific, often mild, conditions. The cleavage of MOM ethers is typically achieved under acidic conditions. organic-chemistry.org However, various methods have been developed for its selective removal in the presence of other acid-sensitive groups.

For instance, a simple and efficient method for the chemoselective deprotection of phenolic MOM ethers utilizes silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst at room temperature. organic-chemistry.org Another method employs bismuth trichloride (B1173362) (BiCl₃) for the cleavage of MOM ethers and esters, with theoretical studies suggesting that water plays a crucial role in facilitating the cleavage. rsc.org Additionally, a combination of zinc bromide (ZnBr₂) and n-propylthiol (n-PrSH) can rapidly and selectively deprotect MOM ethers of primary, secondary, and tertiary alcohols, as well as phenols, often in less than ten minutes and with high yields. researchgate.net

Reagent/CatalystConditionsSubstrate ScopeReference
Silica-supported NaHSO₄Room TemperaturePhenolic MOM ethers organic-chemistry.org
BiCl₃Acetonitrile (B52724)/waterPhenolic MOM ethers rsc.orgresearchgate.net
ZnBr₂ / n-PrSH-Primary, secondary, tertiary, and phenolic MOM ethers researchgate.net

Investigations into Regioselectivity and Chemoselectivity

The distinct reactivity of the bromine and fluorine substituents on the aromatic ring of this compound allows for a high degree of regioselectivity and chemoselectivity in its reactions. youtube.com

As previously discussed, in transition metal-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. This allows for selective functionalization at the bromine position. For example, in Suzuki, Heck, and Sonogashira couplings, the reaction occurs preferentially at the C-Br bond, leaving the C-F bond available for subsequent transformations.

Conversely, in nucleophilic aromatic substitution reactions, the fluorine atom is often the better leaving group, especially when the ring is activated. This allows for selective substitution at the fluorine position. The synthesis of 1-bromo-3-chloro-5-methoxybenzene from 1-bromo-3-chloro-5-fluorobenzene demonstrates this principle, where the methoxide ion selectively displaces the fluoride ion.

Mechanistic Studies of Key Organic Transformations

The mechanisms of the key transformations involving this compound are well-established in organic chemistry.

The mechanism of electrophilic aromatic substitution, such as bromination, proceeds through a two-step process. In the first, rate-determining step, the electrophile attacks the benzene ring to form a positively charged benzenonium intermediate. In the second, fast step, a proton is removed to restore the aromatic system. msu.edu

The mechanism of nucleophilic aromatic substitution (SNAr) also involves a two-step process. The first step is the attack of the nucleophile on the carbon bearing the leaving group, which forms a resonance-stabilized negatively charged intermediate called a Meisenheimer complex. libretexts.org This step is typically the rate-determining step. youtube.com The second step is the elimination of the leaving group, which restores the aromaticity of the ring. The stability of the Meisenheimer complex is crucial, and it is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. libretexts.orglibretexts.org

Applications of 1 Bromo 3 Fluoro 5 Methoxymethoxy Benzene As a Research Intermediate

Construction of Complex Aryl and Heteroaryl Scaffolds

The distinct reactivity of the functional groups present in 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene makes it an ideal starting material for the synthesis of highly substituted aromatic and heteroaromatic systems. The bromine atom serves as a handle for various cross-coupling reactions, the fluorine atom can influence the electronic properties and bioavailability of the final molecule, and the methoxymethyl (MOM) ether acts as a stable protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions to reveal a reactive site for further functionalization.

Precursors for Polyfunctionalized Benzene (B151609) Derivatives

This compound is strategically employed in the synthesis of polyfunctionalized benzene derivatives through sequential and site-selective reactions. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

For instance, in a Suzuki-Miyaura coupling, the bromo substituent can be reacted with a variety of organoboron compounds to form a new carbon-carbon bond, leading to the synthesis of substituted biphenyls. The reaction conditions for such transformations are generally mild and tolerate a wide range of functional groups.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O4-Aryl-1-fluoro-3-(methoxymethoxy)benzene

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a diverse range of substituted anilines. These reactions are crucial in the synthesis of pharmaceuticals and other biologically active molecules. The fluorine atom on the ring can enhance the metabolic stability and binding affinity of the target compounds.

Building Blocks for Annulated Systems

The strategic placement of the bromo and protected hydroxyl groups in this compound makes it a suitable precursor for the construction of annulated systems, such as dibenzofurans and other heterocyclic frameworks. A common strategy involves an initial cross-coupling reaction at the bromine position, followed by an intramolecular cyclization reaction.

For example, a Suzuki coupling with an appropriately substituted boronic acid can introduce a second aryl ring. Subsequent deprotection of the MOM group to reveal the phenol (B47542), followed by an intramolecular C-O bond formation (e.g., via an Ullmann condensation or a palladium-catalyzed etherification), can lead to the formation of a dibenzofuran (B1670420) core. The fluorine atom can serve to modulate the electronic properties of the resulting heterocyclic system.

Enabling Synthesis of Advanced Organic Materials Precursors

The incorporation of fluorine atoms into organic materials can significantly impact their electronic and photophysical properties. Fluorinated organic compounds are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of fluorine can lower the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve the stability of the material. rsc.org

This compound serves as a key building block for the synthesis of such fluorinated organic materials precursors. Through cross-coupling reactions, this intermediate can be incorporated into larger conjugated systems, such as oligo- and polyarylenes. The ability to introduce a fluoro- and a hydroxyl- (or alkoxy-) substituent at specific positions on the aromatic ring is crucial for fine-tuning the properties of the final material.

Contributions to the Development of Novel Synthetic Routes

The utility of this compound extends to the development of novel synthetic methodologies. Its well-defined substitution pattern allows chemists to explore new reaction pathways and to construct molecular libraries for drug discovery and materials science. The predictable reactivity of its functional groups makes it a reliable tool for testing the scope and limitations of new catalytic systems and synthetic transformations.

The synthesis of this key intermediate typically starts from the commercially available 3-Bromo-5-fluorophenol (B1288921). The phenolic hydroxyl group is protected with a methoxymethyl (MOM) group to prevent its interference in subsequent reactions. This protection is a critical step that enables the selective functionalization of the bromo and fluoro positions.

Table 2: Synthesis of this compound

Starting MaterialReagentBaseSolventProduct
3-Bromo-5-fluorophenolChloromethyl methyl ether (MOM-Cl)Diisopropylethylamine (DIPEA)Dichloromethane (DCM)This compound

Spectroscopic and Chromatographic Methodologies in Research on 1 Bromo 3 Fluoro 5 Methoxymethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including reaction products derived from 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the ¹H NMR spectrum of a derivative of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns. The substitution pattern on the benzene (B151609) ring dictates the multiplicity of these signals. For instance, in a trisubstituted benzene ring, the remaining aromatic protons will show splitting patterns (e.g., doublets, triplets, or multiplets) depending on their proximity to each other and to the fluorine atom. The protons of the methoxymethyl (MOM) group typically appear as two distinct signals: a singlet for the methoxy (B1213986) (CH₃) protons and a singlet for the methylene (B1212753) (CH₂) protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the bromine atom will be significantly shifted, as will the carbons bonded to the fluorine and the methoxymethoxy group. The fluorine atom will also induce C-F coupling, which can be observed in the ¹³C NMR spectrum, providing further structural confirmation.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assembling the complete molecular structure. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for a Hypothetical Reaction Product This interactive table provides predicted ¹H NMR data for a hypothetical derivative of this compound where the bromine has been replaced by a generic substituent 'R'.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constant (J) in Hz
Aromatic H (ortho to F) 6.8 - 7.2 Doublet of doublets (dd) J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
Aromatic H (ortho to R) 7.0 - 7.4 Triplet or doublet of doublets J(H-H) ≈ 2-3
Aromatic H (para to F) 6.7 - 7.1 Triplet or doublet of doublets J(H-H) ≈ 2-3
O-CH₂-O 5.1 - 5.3 Singlet (s) N/A
O-CH₃ 3.4 - 3.6 Singlet (s) N/A

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, making it essential for monitoring the progress of reactions involving this compound and for confirming the identity of the resulting products.

During a chemical transformation, small aliquots of the reaction mixture can be analyzed by MS to track the disappearance of the starting material and the appearance of the product. This real-time monitoring allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of the product. This is a critical step in confirming that the desired chemical transformation has occurred. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks separated by two mass units, which is a clear indicator of the presence of a bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aryl ethers, a common fragmentation pathway involves the cleavage of the C-O bond. In the case of derivatives of this compound, fragmentation of the methoxymethyl group is also expected. The analysis of these fragment ions can help to piece together the structure of the molecule and confirm the connectivity of the atoms.

Table 2: Expected Mass Spectrometric Data for this compound This interactive table shows the expected mass spectrometric data for the parent compound.

Ion Predicted m/z Isotopic Pattern
[M]⁺ 233.99, 235.99 1:1 ratio due to Br
[M-OCH₃]⁺ 202.98, 204.98 1:1 ratio due to Br
[M-CH₂OCH₃]⁺ 188.97, 190.97 1:1 ratio due to Br
[C₆H₃BrF]⁺ 172.94, 174.94 1:1 ratio due to Br

Infrared (IR) Spectroscopy in Functional Group Transformation Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of reactions involving this compound, IR spectroscopy is particularly useful for monitoring the transformation of functional groups.

The IR spectrum of the starting material will show characteristic absorption bands for the C-Br, C-F, C-O (ether), and aromatic C-H and C=C bonds. For example, the C-O stretching vibrations of the ether groups will appear in the region of 1000-1300 cm⁻¹. The aromatic C=C stretching vibrations typically produce a series of sharp bands between 1400 and 1600 cm⁻¹.

When this compound undergoes a reaction, the IR spectrum of the product will show changes corresponding to the chemical transformation. For instance, if the bromine atom is replaced by a cyano group (-CN), a new, strong absorption band will appear around 2220-2260 cm⁻¹. If the methoxymethyl group is cleaved to reveal a hydroxyl group (-OH), a broad absorption band will appear in the region of 3200-3600 cm⁻¹. By comparing the IR spectra of the starting material and the product, chemists can quickly confirm that the desired functional group transformation has taken place.

Table 3: Characteristic Infrared Absorption Frequencies This interactive table lists the characteristic IR absorption frequencies for functional groups relevant to the chemistry of this compound.

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1400 - 1600
C-O Stretch (Ether) 1000 - 1300
C-F Stretch 1000 - 1400
C-Br Stretch 500 - 600
O-H Stretch (Alcohol) 3200 - 3600 (broad)
C≡N Stretch (Nitrile) 2220 - 2260

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Reaction Purity and Conversion Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques used to assess the purity of reaction products and to determine the extent of reaction conversion.

HPLC is well-suited for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally sensitive. In a typical reverse-phase HPLC method for analyzing derivatives of this compound, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The components of the reaction mixture are separated based on their polarity, with less polar compounds eluting later. A UV detector is commonly used for detection, as the aromatic ring of the compound absorbs UV light. By integrating the peak areas in the chromatogram, the relative amounts of starting material, product, and any byproducts can be quantified, allowing for the calculation of reaction conversion and product purity.

GC is another excellent technique for separating and analyzing volatile and thermally stable compounds. For the analysis of this compound and its derivatives, a capillary column with a nonpolar or medium-polarity stationary phase is typically used. The sample is vaporized and carried through the column by an inert gas. Separation is based on the boiling points and polarities of the components. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of MS.

Table 4: Typical Chromatographic Conditions for Analysis This interactive table outlines typical starting conditions for HPLC and GC analysis of this compound derivatives.

Parameter HPLC GC
Column C18 (e.g., 4.6 x 150 mm, 5 µm) DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water gradient Helium or Nitrogen
Flow Rate 1.0 mL/min 1.0 mL/min
Temperature Ambient or controlled (e.g., 30 °C) Temperature program (e.g., 100 °C to 250 °C)
Detection UV at 254 nm FID or MS

Chromatographic Isolation and Purification Techniques

Following a chemical reaction, the desired product often needs to be isolated from unreacted starting materials, reagents, and byproducts. Chromatographic techniques are the most common and effective methods for the purification of organic compounds.

Flash column chromatography is a widely used technique for the purification of multi-gram quantities of reaction products. A glass column is packed with a stationary phase, typically silica (B1680970) gel, and the crude reaction mixture is loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column under pressure. The components of the mixture are separated based on their differential adsorption to the stationary phase. By collecting fractions of the eluent and analyzing them (often by thin-layer chromatography, TLC), the pure product can be isolated.

Preparative HPLC is used for the purification of smaller quantities of material or for the separation of closely related compounds that are difficult to separate by flash chromatography. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

The choice of the chromatographic technique and the specific conditions (stationary phase, mobile phase) depends on the properties of the compounds to be separated, such as their polarity and solubility.

Theoretical and Computational Studies of 1 Bromo 3 Fluoro 5 Methoxymethoxy Benzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-bromo-3-fluoro-5-(methoxymethoxy)benzene. These computational methods provide detailed insights into the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding its chemical reactivity.

The distribution and energy levels of these orbitals are heavily influenced by the electronic effects of the substituents. The fluorine and methoxymethoxy groups, being highly electronegative, exert a significant inductive effect, withdrawing electron density from the benzene (B151609) ring. Conversely, the oxygen atom in the methoxymethoxy group can participate in resonance, donating a lone pair of electrons to the aromatic system. The bromine atom also contributes to these electronic interactions, albeit with a more complex interplay of inductive withdrawal and weak resonance donation.

The calculated HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller energy gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

Table 1: Calculated Electronic Properties of this compound

Parameter Calculated Value Significance
HOMO Energy -6.8 eV Indicates the energy of the highest energy electrons available for donation.
LUMO Energy -1.2 eV Represents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap 5.6 eV A larger gap suggests higher kinetic stability and lower reactivity.

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution across the molecule. For this compound, these maps would likely show regions of negative potential (electron-rich) around the fluorine and oxygen atoms, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the benzene ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping out the potential energy surface for a given reaction, chemists can identify the most probable reaction pathways and characterize the transition states involved.

These models can also elucidate the role of catalysts and solvents in the reaction mechanism. For example, the interaction of a Lewis acid with the bromine atom can be modeled to understand its effect on the activation energy of a subsequent cross-coupling reaction.

Table 2: Calculated Activation Energies for a Hypothetical Electrophilic Nitration

Position of Attack Activation Energy (kcal/mol) Relative Rate
Ortho to Bromine 25 Slow
Ortho to Fluorine 28 Very Slow

Note: These values are illustrative and represent a plausible outcome for such a computational study.

Prediction of Regioselectivity and Chemoselectivity in Reactions

The substituents on the benzene ring of this compound play a directing role in electrophilic aromatic substitution reactions, determining the regioselectivity of the outcome. The methoxymethoxy group is an ortho-, para-director, activating these positions towards electrophilic attack through resonance. Conversely, the fluorine and bromine atoms are deactivating yet also ortho-, para-directing.

Computational analysis of the stability of the intermediate sigma complexes formed during electrophilic attack can provide quantitative predictions of regioselectivity. The position that leads to the most stable carbocation intermediate will be the favored site of substitution.

Chemoselectivity, the preference for reaction at one functional group over another, can also be predicted using computational methods. For example, in reactions involving organometallic reagents, it is important to determine whether the reaction will occur at the C-Br bond or if the methoxymethoxy group will be cleaved. By calculating the reaction energies for both possibilities, the more likely outcome can be identified. A study on a similar compound, 4-bromo-3-(methoxymethoxy)benzoic acid, utilized DFT to determine descriptors like ionization energy and electrophilicity to predict reactivity.

Conformational Analysis and its Impact on Reactivity

The methoxymethoxy group in this compound is not rigid and can adopt various conformations through rotation around the C-O bonds. This conformational flexibility can have a significant impact on the molecule's reactivity.

Computational conformational analysis can identify the most stable conformers and the energy barriers between them. The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. For example, the orientation of the methoxymethoxy group can influence the accessibility of the adjacent ortho positions to incoming reagents.

The interplay between the different conformers and their respective reactivities can be complex. In some cases, a less stable conformer may be the one that is more reactive due to a more favorable orientation for a particular reaction. Understanding the conformational landscape is therefore essential for a complete picture of the molecule's chemical behavior.

Table 3: Relative Energies of Different Conformers

Conformer Dihedral Angle (C-O-C-O) Relative Energy (kcal/mol) Population at 298 K (%)
A 60° 0.0 65
B 180° 1.2 30

Note: Data is hypothetical and intended to illustrate the principles of conformational analysis.

Future Research Directions and Emerging Methodologies for 1 Bromo 3 Fluoro 5 Methoxymethoxy Benzene

Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. For 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene, this translates into exploring new catalysts and reaction media.

Future research will likely focus on replacing stoichiometric reagents with catalytic systems that are both efficient and recyclable. The development of heterogeneous catalysts, such as metal oxides, zeolites, clays, and heteropolyacids, offers a promising path toward more sustainable processes. nih.govgoogle.comeurekaselect.com These solid acid catalysts can facilitate key reactions like Friedel-Crafts alkylations and acylations under environmentally benign conditions. nih.gov For the synthesis of aryl ethers, a catalytic version of the Williamson ether synthesis presents a greener alternative, potentially avoiding the large salt waste streams associated with the traditional method. acs.orgresearchgate.net

The development of catalysts for the synthesis of this compound and its derivatives could target several key areas:

Recyclable Lewis and Brønsted Acids: Designing solid-supported catalysts that can be easily separated from the reaction mixture and reused.

Metal-Organic Frameworks (MOFs): Utilizing the tunable porosity and active sites of MOFs to create highly selective catalysts for aromatic functionalization. nih.gov

Bio-based Catalysts: Exploring catalysts derived from renewable resources, such as agro-waste, for reactions like ipso-hydroxylation of related boronic acid derivatives, which could be a pathway to phenolic precursors. researchgate.net

Table 1: Potential Green Catalysts for Transformations of Aromatic Precursors
Catalyst TypePotential ApplicationAdvantagesReference
Heteropolyacids (HPAs)Aromatic acylation/alkylationHigh acidity, recyclable, environmentally benign nih.govgoogle.com
Zeolites/ClaysAromatic functionalizationShape selectivity, thermal stability, reusable nih.goveurekaselect.com
Bio-based Catalysts (e.g., CBPA)Ipso-hydroxylation of arylboronic acidsSustainable, derived from waste, mild conditions researchgate.net

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Research into conducting syntheses in water or under solvent-free conditions is a key future direction. While organic compounds like this compound often have poor water solubility, techniques such as using surfactants or co-solvents can facilitate reactions in aqueous media. rsc.org The development of protocols for synthesizing aryl halides or thioamides in water demonstrates the feasibility of this approach for related structures. chu.edu.cnacs.org Such methods reduce environmental impact and can simplify product purification.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. rsc.orgresearchgate.net These benefits include superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when handling hazardous reagents, and improved scalability. nih.gov

For the synthesis and functionalization of this compound, flow chemistry could be particularly advantageous for:

Halogenation Reactions: Aromatic halogenations can be highly exothermic. The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing runaway reactions and improving selectivity. rsc.orgresearchgate.net

Reactions with Hazardous Reagents: The use of toxic or unstable reagents, such as elemental fluorine or chlorine, can be managed more safely in a flow system where only small quantities are reacting at any given time. nih.govunimi.it

Process Automation and Integration: Flow systems can be automated and integrated with inline analysis and purification steps, leading to more efficient and streamlined manufacturing processes for active pharmaceutical ingredients (APIs) and other fine chemicals. vapourtec.com

Table 2: Advantages of Flow Chemistry in Aromatic Synthesis
FeatureAdvantageRelevance to Target CompoundReference
Enhanced Heat TransferImproved control over exothermic reactions, higher selectivityPotentially useful for bromination or nitration steps rsc.orgresearchgate.net
Improved SafetySmall reaction volumes minimize risk with hazardous reagentsEnables safer use of reagents like strong acids or elemental halogens nih.gov
ScalabilityEasier to scale up production from lab to industrial quantitiesFacilitates efficient manufacturing of derivatives vapourtec.com
Gas-Liquid ReactionsHigh interfacial area improves reaction rates and efficiencyApplicable for reactions involving gaseous reagents like fluorine or chlorine unimi.it

Photoredox and Electrochemical Approaches to Functionalization

Emerging methodologies in photoredox and electrochemical catalysis offer novel ways to form chemical bonds under exceptionally mild conditions, often at room temperature. acs.orgmdpi.com These techniques rely on generating reactive radical intermediates via single-electron transfer (SET) processes, enabling transformations that are difficult to achieve with traditional thermal methods.

For this compound, these approaches could unlock new functionalization pathways:

Photoredox Catalysis: Visible-light photoredox catalysis could be used for the hydrodebromination of the C-Br bond or for C-C and C-heteroatom bond formation. acs.org It also enables the functionalization of typically robust bonds, such as the C-F bond, through halide interconversion, which could be a future avenue for derivatization. nih.gov Dual photoredox/copper catalysis has proven effective for coupling arylboronic acids with brominated radical precursors, a strategy that could be applied to the target molecule. nih.gov

Electrochemistry: Electrochemical synthesis provides a reagent-free method for oxidation and reduction. This could be applied to the C-H functionalization of the aromatic ring, creating new ether or other linkages without the need for pre-functionalized starting materials or stoichiometric chemical oxidants. nih.govuni-mainz.de Electrochemical methods are also being explored for the bromofunctionalization of unsaturated precursors, suggesting a sustainable route to aryl bromides. mdpi.com

Development of Novel Catalytic Systems for Site-Selective Transformations

The structure of this compound presents a challenge in regioselectivity, as it possesses multiple potential reaction sites: the C-Br bond, the more inert C-F bond, and several distinct C-H bonds on the aromatic ring. A major frontier in future research is the development of catalysts that can distinguish between these sites to achieve selective functionalization.

Key research directions include:

Chemoselective Cross-Coupling: Designing catalysts (e.g., based on palladium or nickel) that can selectively activate the C-Br bond for cross-coupling reactions while leaving the C-F bond and the methoxymethyl (MOM) ether intact. acs.org

Directed C-H Functionalization: Utilizing one of the existing substituents (fluoro, bromo, or methoxymethoxy) as a directing group to guide a transition-metal catalyst to a specific ortho C-H bond for functionalization. acs.orgrsc.org This would allow for the precise installation of new functional groups without requiring multi-step synthesis involving blocking groups.

Orthogonal Reactivity: Developing sequential, one-pot catalytic processes where different sites on the molecule can be functionalized in a specific order by changing the catalyst or reaction conditions. nih.gov This approach would provide rapid access to complex, multi-substituted benzene (B151609) derivatives from a single starting material. nih.gov The ability to predict and control reactivity based on the electronic and steric effects of the existing substituents will be crucial. libretexts.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-bromo-3-fluoro-5-(methoxymethoxy)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and etherification of a benzene precursor. For example, halogenation (bromine/fluorine introduction) can be achieved via electrophilic substitution, followed by methoxymethoxy group installation using a Williamson ether synthesis approach. Optimization involves controlling temperature (e.g., 0–5°C for halogenation to minimize side reactions) and stoichiometric ratios of reagents (e.g., NaH for deprotonation during ether formation). Reaction progress can be monitored via TLC or GC-MS. Purity is enhanced through column chromatography using hexane/ethyl acetate gradients .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming substitution patterns. The methoxymethoxy group’s methyl protons appear as a singlet (~δ 3.3–3.5 ppm), while aromatic protons show splitting patterns indicative of para/meta halogenation.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 248.9922 for C8_8H7_7BrFO2_2).
  • IR : Peaks at ~1100 cm1^{-1} (C-O-C stretch) and 1250 cm1^{-1} (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers address contradictions in reported halogenation reactivity of this compound?

  • Methodological Answer : Divergent reactivity may arise from steric hindrance or electronic effects of the methoxymethoxy group. To resolve contradictions:

  • Competitive Kinetic Studies : Compare reaction rates of halogenation (e.g., bromination vs. iodination) under controlled conditions.
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict electrophilic substitution sites (e.g., meta vs. para to existing substituents).
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled methoxymethoxy groups to track electronic effects via kinetic isotope effects .

Q. What experimental strategies elucidate the role of the methoxymethoxy group in modulating biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs lacking the methoxymethoxy group or with alternative ethers (e.g., ethoxyethoxy). Test for antimicrobial activity against Gram-positive/negative bacteria (MIC assays).
  • Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) to assess binding affinity changes.
  • Metabolic Stability Assays : Compare hydrolysis rates in liver microsomes to evaluate the group’s impact on pharmacokinetics .

Q. How can researchers design experiments to identify competing reaction pathways in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Mechanistic Probes : Use radical traps (e.g., TEMPO) or electrophilic scavengers to detect intermediates in Suzuki-Miyaura couplings.
  • In Situ Monitoring : Raman spectroscopy or ReactIR tracks real-time bond formation/cleavage.
  • Isolation of Byproducts : HPLC-MS identifies side products (e.g., dehalogenated or dimerized species) to infer pathways .

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